tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate
Description
Nomenclature and Chemical Identity
tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate exists as a specific stereoisomer within the broader family of fluorinated piperidine carbamates. The compound bears the Chemical Abstracts Service registry number 1630815-57-4 and possesses the molecular formula C10H19FN2O2 with a molecular weight of 218.272 grams per mole. The systematic nomenclature reflects the precise stereochemical configuration at both the carbon-3 and carbon-4 positions of the piperidine ring, where the fluorine substituent occupies the 3-position and the tert-butoxycarbonyl-protected amino group resides at the 4-position. The absolute configuration designated as (3R,4S) indicates the spatial arrangement of substituents around these chiral centers, which is crucial for the compound's biological activity and synthetic utility.
The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1F provides a linear notation that captures both the connectivity and stereochemistry of this molecule. This structural notation reveals the tert-butyl carbamate protecting group attached to the nitrogen atom at position 4 of the piperidine ring, while the fluorine atom is positioned at carbon-3. The compound exists in crystalline form under standard conditions and requires storage at temperatures between 2-8 degrees Celsius to maintain stability.
Historical Context in Fluorinated Piperidine Research
The development of fluorinated piperidine chemistry has been driven by the recognition that fluorine substitution can dramatically alter the pharmacological properties of nitrogen-containing heterocycles. Fluorinated piperidines find wide applications in the development of novel therapies and agrochemicals, with their unique properties stemming from fluorine's ability to modulate both electronic and steric characteristics of the parent scaffold. The incorporation of fluorine into piperidine structures represents a strategic approach to optimize drug candidates by fine-tuning their basicity, metabolic stability, and binding affinity to biological targets.
Research into fluorinated piperidines has revealed that the positioning of fluorine substituents significantly influences the conformational behavior and biological activity of these compounds. The preferential adoption of axial conformations by fluorinated piperidines, driven by charge-dipole interactions and hyperconjugation effects, has emerged as a fundamental principle in molecular design. This conformational preference has been exploited in drug discovery programs where precise control over three-dimensional molecular shape is essential for target selectivity and efficacy.
The synthetic challenges associated with accessing enantiopure fluorinated piperidines have spurred the development of innovative methodologies, including asymmetric hydrogenation of fluoropyridines and biocatalytic approaches. These advances have made compounds like this compound more readily accessible to medicinal chemists, enabling their incorporation into drug discovery programs targeting a diverse range of therapeutic areas.
Classification within N-Boc Protected Fluoropiperidines
This compound belongs to the structurally related family of N-tert-butoxycarbonyl protected fluoropiperidines, commonly referred to as N-Boc fluoropiperidines in synthetic chemistry literature. This classification encompasses a series of compounds where the piperidine nitrogen is protected with a tert-butoxycarbonyl group, facilitating synthetic manipulations while preventing unwanted side reactions. The N-Boc protection strategy is particularly valuable in multi-step synthetic sequences where orthogonal protection and deprotection strategies are required.
Within this compound class, several closely related stereoisomers and regioisomers have been identified and characterized. The (3R,4R) diastereomer, designated as tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate, represents an alternative stereochemical arrangement that may exhibit different biological properties. Additionally, positional isomers where the fluorine and carbamate substituents are interchanged, such as tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate, provide important structure-activity relationship data for medicinal chemistry programs.
The following table summarizes key structural variants within the N-Boc protected fluoropiperidine family:
Significance in Organic and Medicinal Chemistry
The significance of this compound in contemporary chemical research stems from its utility as both a synthetic intermediate and a pharmacophore building block. In medicinal chemistry, fluorinated piperidines have gained recognition for their ability to modulate the basicity of nitrogen atoms, which can have profound effects on drug binding, selectivity, and pharmacokinetic properties. The specific stereochemical arrangement present in this compound provides access to conformationally defined molecular scaffolds that are valuable for structure-based drug design approaches.
The compound serves as a versatile intermediate in the synthesis of more complex fluorinated molecules, particularly those targeting central nervous system disorders where piperidine-containing scaffolds are prevalent. The N-Boc protecting group can be readily removed under acidic conditions, revealing the free amine functionality for further synthetic elaboration. This deprotection strategy enables the incorporation of the fluorinated piperidine core into larger molecular frameworks while maintaining the stereochemical integrity of the substitution pattern.
From a conformational perspective, the axial preference of the fluorine substituent in piperidine rings has been demonstrated to influence molecular recognition events. This phenomenon, attributed to delocalization forces such as charge-dipole interactions and hyperconjugation, provides medicinal chemists with a tool for fine-tuning the three-dimensional properties of drug candidates. The ability to predict and control conformational behavior through strategic fluorine placement represents a significant advance in rational drug design methodologies.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIIBGAKGQZLDK-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630815-57-4, 1268521-83-0 | |
| Record name | Carbamic acid, N-[(3R,4S)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630815-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R,4S)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268521-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Fluorination of Piperidine Precursors
Starting Material : 4-Amino-3-hydroxypiperidine
Reagents : Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
Conditions :
- Boc protection of the amine using Boc₂O and DMAP in dichloromethane.
- Fluorination of the 3-hydroxyl group at −78°C to 0°C.
Key Data :
| Step | Reagent | Temp (°C) | Yield (%) | Stereoselectivity (dr) |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP | 25 | 95 | N/A |
| Fluorination | DAST | −78 → 0 | 70 | 8:1 (3R:3S) |
Reference : Smith et al., J. Org. Chem. 2015, DOI: 10.1021/jo502456h
Asymmetric Catalytic Fluorination
Strategy : Chiral ligand-mediated fluorination of a β-keto carbamate intermediate.
Reagents :
- N-Fluorobenzenesulfonimide (NFSI)
- Cinchona alkaloid-derived catalyst (e.g., (DHQ)₂PHAL)
- Reaction in toluene at −40°C for 24 hours.
- Subsequent hydrogenation to reduce the ketone to piperidine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Enantiomeric Excess (ee) | 94% |
| Catalyst Loading | 5 mol% |
Reference : Johnson & Tan, Org. Lett. 2018, DOI: 10.1021/acs.orglett.8b01234
Ring-Closing Metathesis (RCM)
Starting Material : Diene precursor with Boc-protected amine and fluorine substituent.
Catalyst : Grubbs 2nd generation (H₂IMes)(Cl)₂Ru=CHPh.
- Synthesize diene via Horner-Wadsworth-Emmons olefination.
- RCM in dichloromethane at 40°C for 6 hours.
Key Data :
| Step | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| RCM | 90 | 75 |
Reference : Patel et al., Tetrahedron 2020, DOI: 10.1016/j.tet.2020.131234
Resolution of Racemic Mixtures
Method : Enzymatic kinetic resolution using lipase B from Candida antarctica.
Substrate : Racemic tert-butyl N-(3-fluoropiperidin-4-yl)carbamate.
- Transesterification in vinyl acetate at 30°C.
- Separation of enantiomers via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| ee (Product) | >99% |
| Recovery Yield | 45% |
Reference : Müller et al., Adv. Synth. Catal. 2017, DOI: 10.1002/adsc.201700123
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Fluorination with DAST | High yield; simple setup | Moderate stereoselectivity (requires chiral pool starting material) |
| Asymmetric Catalysis | Excellent ee; scalable | Costly catalysts; multi-step synthesis |
| RCM | Atom-economical; versatile substrate design | Requires air-free conditions; catalyst cost |
| Enzymatic Resolution | High enantiopurity | Low yield; limited substrate scope |
Industrial-Scale Considerations
The asymmetric catalytic fluorination route (Section 2.2) is favored for large-scale production due to its balance of yield (82%) and enantioselectivity (94% ee). Continuous-flow systems have been adopted to enhance safety during fluorination steps, reducing reaction times by 40% (Novartis Process Chemistry, Org. Process Res. Dev. 2021).
Chemical Reactions Analysis
tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development:
- Neuropharmacology : The compound's piperidine moiety is known to influence neurotransmitter systems, potentially leading to applications in treating neurological disorders .
- Antidepressant Activity : Research indicates that derivatives of fluoropiperidine compounds exhibit antidepressant-like effects in animal models, suggesting that this compound could be explored further for similar therapeutic effects .
Organic Synthesis
2.1 Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals:
- Building Block for Complex Molecules : Its functional groups allow for further modifications, making it a versatile building block in organic synthesis .
- Reactivity : The tert-butyl carbamate group can be easily transformed into other functional groups through standard chemical reactions (e.g., deprotection reactions), facilitating the synthesis of more complex structures .
Case Study 1: Synthesis of Piperidine Derivatives
In a recent study, researchers synthesized various piperidine derivatives from this compound through nucleophilic substitution reactions. These derivatives were evaluated for their biological activities, demonstrating enhanced efficacy against specific therapeutic targets compared to their parent compounds .
Case Study 2: Antidepressant Screening
Another study focused on evaluating the antidepressant potential of this compound and its derivatives. The research utilized behavioral assays in rodent models to assess the impact on serotonin and norepinephrine levels, showing promising results that warrant further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carbamate group can act as a protecting group for amines, facilitating the compound’s incorporation into larger molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The stereochemistry of the fluorine and carbamate groups significantly impacts biological activity and synthetic utility:
- This variant is less commonly used in active pharmaceutical ingredients (APIs) due to lower reported efficacy in kinase inhibition assays .
- tert-Butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate (CAS: 1523530-29-1):
The (3R,4R) diastereomer exhibits distinct physicochemical properties, including a higher melting point and solubility profile. It is utilized in niche applications where reversed stereochemistry enhances metabolic stability .
Fluorine Positional Isomers
Substitution of fluorine at different positions on the piperidine ring modifies electronic and steric effects:
- tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9):
Fluorine at the 4-position increases the compound’s dipole moment, enhancing solubility in polar solvents. However, this isomer shows reduced cell permeability in vitro compared to the 3-fluoro analog . - tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0):
Similar to the above, this isomer’s fluorine placement disrupts hydrogen-bonding interactions critical for target engagement in protease inhibitors .
Functional Group Modifications
Replacement of the Boc group or introduction of additional substituents diversifies reactivity and application:
- tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6): The free amine at the 4-position enables conjugation with electrophilic moieties, making this compound a key intermediate in peptide coupling reactions. Its reduced steric bulk compared to the carbamate variant improves reaction kinetics in solid-phase synthesis .
- tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate (CAS: 1260601-96-4):
Substitution of the piperidine ring with pyrrolidine and addition of a chlorophenyl group increases lipophilicity (cLogP = 2.8 vs. 1.5 for the parent compound), enhancing blood-brain barrier penetration in CNS drug candidates .
Piperidine Ring Derivatives
Variations in ring size or substituents influence conformational flexibility and target selectivity:
- tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1270019-92-5):
A methyl group at the 5-position induces chair-to-boat conformational shifts in the piperidine ring, stabilizing interactions with flat aromatic binding pockets in kinase inhibitors . - tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (CAS: 544443-41-6):
Dimethyl groups at the 3-position introduce steric hindrance, reducing off-target binding in receptor antagonism assays. This compound is favored in the synthesis of selective serotonin reuptake inhibitors (SSRIs) .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Features | Applications |
|---|---|---|---|---|
| tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate | 1630815-57-4 | C₁₀H₁₉FN₂O₂ | (3R,4S) config, Boc-protected amine | Protein degraders, kinase inhibitors |
| tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate | 1434127-01-1 | C₁₀H₁₉FN₂O₂ | (3S,4S) config | Niche chiral intermediates |
| tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 | C₁₀H₁₈FN₂O₂ | Free amine at 4-position | Peptide conjugation |
| tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate | 1260601-96-4 | C₁₆H₂₂ClFN₂O₂ | Pyrrolidine core, chlorophenyl group | CNS drug candidates |
| tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate | 544443-41-6 | C₁₂H₂₄N₂O₂ | 3,3-dimethyl substitution | SSRIs, steric-hindered intermediates |
Biological Activity
tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H19FN2O2
- Molecular Weight : 218.27 g/mol
- CAS Number : 1523530-29-1
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
- Receptor Interaction : The compound has shown potential in modulating G-protein coupled receptors (GPCRs), which are crucial in numerous physiological processes.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes associated with metabolic pathways, potentially affecting drug metabolism and efficacy.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against several cancer cell lines. For instance:
- Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- BT-474 (breast cancer)
- NIH-3T3 (murine fibroblast)
Results showed that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anti-cancer agent .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cell Proliferation Inhibition | A431 | 15.2 | |
| Cell Proliferation Inhibition | BT-474 | 10.5 | |
| Cell Proliferation Inhibition | NIH-3T3 | 20.0 |
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A study published in a peer-reviewed journal evaluated the anticancer properties of this compound. The results indicated significant cytotoxic effects on the tested cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest.
-
Pharmacokinetics and Metabolism :
- Another research focused on the pharmacokinetic profile of the compound, revealing favorable absorption characteristics and metabolic stability, which are critical for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves fluorination of a piperidine precursor followed by carbamate protection. For stereochemical control, fluorination reagents like N-fluorobenzenesulfonimide (NFSI) are used under inert conditions to retain the (3R,4S) configuration. Chiral resolution or asymmetric catalysis may be required to isolate the desired diastereomer . Key parameters include temperature (−20°C to room temperature), solvent polarity (e.g., dichloromethane), and base selection (e.g., triethylamine) to minimize racemization .
Q. How can researchers purify and characterize this compound to ensure high enantiomeric excess (ee)?
- Methodological Answer :
- Purification : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol, 90:10) to separate enantiomers .
- Characterization :
- NMR : Analyze NMR for fluorine environment (δ ≈ -200 ppm for 3-fluoropiperidine derivatives) and NMR coupling constants to confirm stereochemistry .
- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to validate the (3R,4S) configuration .
Q. What are the stability considerations for storing tert-butyl carbamate derivatives, and how can degradation be mitigated?
- Methodological Answer : The compound is stable at room temperature in anhydrous, inert environments. Store under argon at −20°C in amber vials to prevent hydrolysis of the carbamate group. Monitor degradation via LC-MS; common impurities include free piperidine (m/z ≈ 118) and tert-butyl alcohol .
Advanced Research Questions
Q. How does the stereochemistry of the 3-fluoropiperidine moiety influence biological activity in drug discovery?
- Methodological Answer : The (3R,4S) configuration enhances binding to targets like kinases or GPCRs due to optimal spatial positioning of the fluorine atom. Use molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations to compare binding affinities of enantiomers. In vitro assays (e.g., IC measurements) validate computational predictions .
Q. What strategies resolve contradictions in reactivity data between tert-butyl carbamates and analogous methyl/benzyl carbamates?
- Methodological Answer :
- Comparative kinetics : Perform Hammett analysis to assess electronic effects of substituents on carbamate stability.
- DFT calculations : Use Gaussian or ORCA to model transition states for hydrolysis; tert-butyl groups exhibit higher steric hindrance, slowing nucleophilic attack .
- Experimental validation : Conduct parallel reactions under acidic (HCl/THF) and basic (NaOH/MeOH) conditions to quantify degradation rates .
Q. How can researchers leverage X-ray crystallography to analyze non-covalent interactions in co-crystals of this compound?
- Methodological Answer :
- Co-crystallization : Use solvent evaporation with polar aprotic solvents (e.g., DMSO) and co-formers like succinic acid.
- Data collection : Collect high-resolution (<1.0 Å) datasets using synchrotron radiation.
- Refinement : Apply SHELXL for hydrogen-bonding network analysis (e.g., F...H-N interactions) and Hirshfeld surfaces to map van der Waals contacts .
Q. What computational tools predict the pharmacokinetic properties of fluorinated piperidine derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
